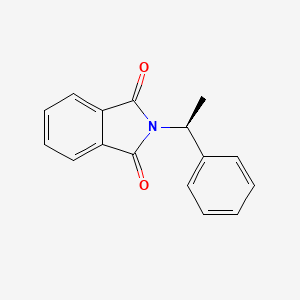

(S)-2-(1-phenylethyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-[(1S)-1-phenylethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3/t11-/m0/s1 |

InChI Key |

GSEDOKJYMYFOSX-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Stereochemical Analysis and Structural Elucidation of S 2 1 Phenylethyl Isoindoline 1,3 Dione

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework, functional groups, and elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration

NMR spectroscopy is a powerful method for determining the connectivity and stereochemistry of a molecule. For (S)-2-(1-phenylethyl)isoindoline-1,3-dione, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phthalimide (B116566) core and the (S)-1-phenylethyl substituent. The aromatic protons of the phthalimide group would typically appear as a complex multiplet in the downfield region, generally between δ 7.7 and 7.9 ppm. The protons of the phenyl group in the side chain would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. The methine proton (CH) of the chiral center is expected to appear as a quartet, coupled to the adjacent methyl protons, at approximately δ 5.5-6.0 ppm. The methyl group (CH₃) protons would present as a doublet, coupled to the methine proton, in the upfield region, typically around δ 1.8-2.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbons of the isoindoline-1,3-dione moiety are expected to have characteristic chemical shifts in the range of δ 167-168 ppm. The aromatic carbons of the phthalimide and phenyl groups would appear in the δ 120-140 ppm region. The chiral methine carbon would likely resonate around δ 50-55 ppm, while the methyl carbon would be found in the more shielded region of δ 15-20 ppm.

While specific data for the (S)-enantiomer is scarce, the analysis of related achiral N-substituted phthalimides can provide a basis for these expected chemical shifts. For instance, in a similar compound, the aromatic protons of the phthalimide unit show a broad signal around 7.76 ppm spectrabase.com.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide CH | 7.7 - 7.9 (m) | 123 - 135 |

| Phenyl CH | 7.2 - 7.5 (m) | 125 - 140 |

| Chiral CH | 5.5 - 6.0 (q) | 50 - 55 |

| Methyl CH₃ | 1.8 - 2.0 (d) | 15 - 20 |

| Carbonyl C=O | - | 167 - 168 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the imide and aromatic functionalities.

The most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Typically, cyclic imides show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching. These are expected to appear in the region of 1770-1795 cm⁻¹ (asymmetric) and 1700-1735 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations of the phenyl and phthalimide rings would be observed around 3030-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. Additionally, C-N stretching vibrations are expected around 1300-1390 cm⁻¹.

For comparison, the IR spectrum of the parent compound, phthalimide, shows characteristic carbonyl absorptions spectrabase.com. A study on N-(2-phenethyl)phthalimide reported IR bands at 1707 cm⁻¹ among others, which is consistent with the expected carbonyl stretching frequency researchgate.net.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Asymmetric C=O Stretch (Imide) | 1770 - 1795 | Strong |

| Symmetric C=O Stretch (Imide) | 1700 - 1735 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1300 - 1390 | Medium |

Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₆H₁₃NO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. Using techniques such as Electrospray Ionization (ESI), the molecule would typically be observed as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺. The high-resolution measurement of the mass of these ions would allow for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum could also provide structural information, for example, by showing the loss of the phenylethyl group.

X-ray Crystallography for Absolute Configuration Determination and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the (S)-configuration at the chiral center. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the absolute configuration. Furthermore, the crystallographic data would provide valuable insights into the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While a crystal structure for the specific (S)-enantiomer is not available, the crystal structure of the related achiral compound, N-(2-phenethyl)phthalimide, has been reported researchgate.net. This structure reveals that the phthalimide unit is essentially planar, and in the crystal, molecules form centrosymmetric pairs held together by π–π interactions researchgate.net. It is reasonable to expect a similar planarity of the phthalimide core in this compound, with the chiral substituent adopting a specific orientation relative to this plane.

Chiroptical Spectroscopy and Exciton (B1674681) Coupling Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for assessing the chirality of a sample and can be used to determine the absolute configuration and study conformational properties.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength and is characterized by positive or negative peaks, known as Cotton effects. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule.

For this compound, the CD spectrum would be expected to show distinct signals arising from the electronic transitions within the phthalimide and phenyl chromophores. The interaction between these two chromophores, which are held in a chiral arrangement by the stereocenter, can lead to coupled oscillator effects, which can be particularly informative for stereochemical assignment.

Although specific CD data for this compound is not published, studies on related systems provide valuable insights. For example, the CD spectra of polypeptoids containing (S)-N-(1-phenylethyl)glycine monomers, which possess the same chiral side chain, exhibit characteristic spectral features with two minima of negative ellipticity at approximately 218 and 202 nm, and a band of positive ellipticity around 190 nm stanford.edu. The sign of the Cotton effects in the CD spectrum of this compound would be directly related to its absolute configuration and could be used to confirm the enantiomeric purity of a sample.

Linear Dichroism (LD) and Magnetic Circular Dichroism (MCD) Studies of the Phthalimide Chromophore

The electronic structure of the phthalimide chromophore has been extensively studied using a combination of spectroscopic techniques, including Linear Dichroism (LD) and Magnetic Circular Dichroism (MCD), to identify and characterize its various electronic transitions. chalmers.seacs.org LD spectroscopy, which measures the differential absorption of linearly polarized light by oriented molecules, is instrumental in determining the polarization of these transitions with respect to the molecular axes. chalmers.seacs.org

Studies on the phthalimide chromophore using LD of samples partially oriented in poly(vinyl alcohol) films have allowed for the resolution and assignment of its electronic absorption spectrum. chalmers.seacs.org The spectrum is composed of several π→π* transitions, each with a specific polarization. chalmers.seacs.org The low-energy portion of the first absorption band (around 320-340 nm) is attributed to an out-of-plane polarized n→π* transition. acs.org At higher energies, the spectrum is dominated by five distinct π→π* transitions, each with a defined orientation relative to the long and short axes of the phthalimide ring system. chalmers.seacs.org

These assignments are crucial for understanding the chiroptical properties of phthalimide derivatives. The polarization of each transition, as determined by LD, dictates how it will interact with other chromophores within the same molecule, a phenomenon that is central to the application of the exciton coupling model for stereochemical analysis. chalmers.seacs.org

| Transition | Wavelength (nm) | Polarization |

| I | 340-320 | Out-of-plane (n→π) |

| II | 300 | Long-axis (π→π) |

| III | 275 | Short-axis (π→π) |

| IV | 235 | Short-axis (π→π) |

| V | 220 | Long-axis (π→π) |

| VI | ~210 | Short-axis (π→π) |

Table 1: Electronic Transitions of the Phthalimide Chromophore Determined by LD Spectroscopy. chalmers.seacs.org

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, provides complementary information about the electronic states of the chromophore. chalmers.seacs.orgwikipedia.org MCD spectra can help to resolve overlapping electronic transitions and provide insight into the magnetic properties of the excited states. wikipedia.org For the phthalimide chromophore, MCD studies have supported the assignments of the electronic transitions initially proposed by LD measurements. chalmers.seacs.org

Application of the Coupled-Oscillator Exciton Model for Stereochemical Assignments

The coupled-oscillator exciton model is a powerful non-empirical method used to determine the absolute configuration of chiral molecules containing two or more interacting chromophores. chalmers.seacs.org The basis of this model lies in the through-space electrostatic interaction between the electric dipole transition moments of the individual chromophores. chalmers.seacs.org This interaction, known as exciton coupling, leads to a splitting of the excited states and gives rise to a characteristic bisignate (two-signed) signal in the Circular Dichroism (CD) spectrum. chalmers.seacs.org The sign of this CD signal is directly related to the spatial orientation of the interacting chromophores, thus allowing for the determination of the molecule's absolute stereochemistry. chalmers.seacs.org

In the context of this compound, the phthalimide group and the phenyl group act as the two interacting chromophores. The electronic transitions of the phthalimide chromophore, with their well-defined polarizations as determined by LD studies, can couple with the electronic transitions of the neighboring phenyl group. chalmers.seacs.org

The application of the coupled-oscillator model for stereochemical assignment involves the following key aspects:

Identification of Interacting Chromophores: The molecule must possess at least two chromophores with strong, electric dipole-allowed electronic transitions in an accessible spectral region. In this case, the phthalimide and phenyl groups fulfill this requirement. chalmers.seacs.org

Known Transition Moment Directions: The directions of the electric dipole transition moments of the chromophores must be known. As detailed in the previous section, LD spectroscopy provides this crucial information for the phthalimide chromophore. chalmers.seacs.org

Defined Spatial Relationship: The relative orientation of the interacting chromophores must be well-defined, at least in a predominant conformation. For conformationally flexible molecules, a conformational analysis is necessary to determine the most stable arrangement. chalmers.seacs.org

The exciton coupling between the phthalimide and phenyl chromophores in molecules like this compound results in a nondegenerate interaction, which is observable in the CD spectrum. chalmers.seacs.org By comparing the experimentally measured CD spectrum with the spectrum predicted by the coupled-oscillator model for a given absolute configuration, a reliable stereochemical assignment can be made. chalmers.seacs.org Good agreement between the experimental and computed CD spectra serves as confirmation of the assigned absolute configuration. chalmers.seacs.org This approach has been successfully applied to determine the stereochemistry of various acyclic and conformationally flexible derivatives containing the phthalimide chromophore. chalmers.seacs.org

Reactivity and Mechanistic Investigations of the Isoindoline 1,3 Dione Framework in Chiral Systems

Reaction Pathways and Transient Intermediates in Stereoselective Processes

The stereochemical outcome of reactions involving chiral N-substituted isoindoline-1,3-diones is largely dictated by the steric hindrance imposed by the chiral auxiliary. The (S)-1-phenylethyl group effectively shields one face of the planar phthalimide (B116566) structure, compelling incoming reagents to approach from the less hindered face. This principle of steric control is fundamental to achieving high diastereoselectivity in a variety of transformations.

A key transient intermediate in these processes is the chiral N-acyliminium ion. These electrophilic species can be generated from chiral N,O-acetals and are highly reactive towards nucleophiles. The stereochemical course of the nucleophilic addition is governed by the chiral auxiliary. The oxazolidinone auxiliary, for instance, has been shown to control the E/Z geometry of the N-acyliminium ion and direct the facial approach of the nucleophile. nih.gov In the context of (S)-2-(1-phenylethyl)isoindoline-1,3-dione, the phenylethyl group serves a similar dual role. It pre-organizes the transition state to favor a specific conformation, minimizing steric clashes and leading to a highly predictable and stereoselective formation of the product. This strategy has been successfully applied in the asymmetric synthesis of complex molecules like β-amino acids. nih.gov The bulky nature of the chiral group is paramount; studies have shown that increasing the steric demand near the chiral center can lead to unprecedented levels of diastereoselectivity in reactions such as the acylation of RNA. nih.gov

Radical Generation and Transformations Initiated by Phthalimide Moieties

The phthalimide group is not merely a passive steric director; its unique electronic structure allows it to actively participate in reactions by initiating radical processes. It is an effective chromophore and can act as a photo-oxidant, making it central to various photoinduced transformations. jcu.edu.au

The phthalimide moiety is instrumental in the generation of alkyl radicals from carboxylic acids via photoinduced decarboxylation, particularly from N-(acyloxy)phthalimide esters, often referred to as NHPI esters. researchgate.netrsc.org The general mechanism is initiated by the photoexcitation of a photosensitizer, such as Eosin Y, with visible light. acs.orgacs.org The excited photosensitizer then engages in a single electron transfer (SET) with a sacrificial electron donor (e.g., an amine) to form a potent reductant. This reductant transfers an electron to the N-(acyloxy)phthalimide ester. acs.org

The resulting radical anion of the NHPI ester is a transient intermediate that rapidly fragments. This fragmentation involves the cleavage of the weak N–O bond and subsequent decarboxylation (loss of CO₂), which acts as the thermodynamic driving force for the reaction. acs.org This process efficiently generates a carbon-centered radical (R•) and a phthalimide anion, which can then participate in a variety of carbon-carbon bond-forming reactions. rsc.orgacs.org Mechanistic studies, including radical trapping experiments, have confirmed the formation of these radical intermediates. acs.org This method provides a metal-free and mild pathway for generating alkyl radicals from readily available carboxylic acids. acs.org

Photoinduced Electron Transfer (PET) is a fundamental process that underpins the radical-generating capability of the phthalimide system. jcu.edu.au The phthalimide group functions as an excellent electron acceptor when electronically excited. Upon irradiation with UV light, the phthalimide chromophore is promoted to its singlet excited state, which can then undergo intersystem crossing to the triplet excited state. rsc.org Both excited states are more potent oxidants than the ground state and can accept an electron from a suitable electron donor.

| Parameter | Description | Influence on Reaction | Example/Reference |

|---|---|---|---|

| Excitation Wavelength | The wavelength of light used to excite the phthalimide chromophore. | Determines which electronic state (singlet or triplet) is accessed and the energy of the excited state. | Irradiation with or without a triplet sensitizer (B1316253) can lead to PET from both singlet and triplet excited states. rsc.org |

| Electron Donor | The molecule that donates an electron to the excited phthalimide. | The oxidation potential of the donor must be suitable for electron transfer to occur. Common donors include carboxylates, amines, and ethers. | PET from a carboxylate group leads to decarboxylation. jcu.edu.au |

| Solvent Polarity | The polarity of the reaction medium. | Affects the stability of the resulting radical ion pair and the rates of charge transfer and charge recombination (BET). | Rates of charge transfer largely depend on solvent polarity. acs.org |

| Phthalimide Substituents | Electron-donating or -withdrawing groups on the phthalimide ring. | Alters the photophysical properties (e.g., fluorescence, excited state lifetime) and the reduction potential of the phthalimide, affecting PET efficiency. | Electron-donating groups like OCH₃ can make the phthalimide fluorescent and influence the PET rate constants. rsc.org |

| Back Electron Transfer (BET) | The process where the radical ion pair recombines to reform the starting materials in their ground state. | A competitive, non-productive pathway that reduces the overall quantum yield of the reaction. | The overall reaction quantum yield depends on the rates of BET versus subsequent productive chemical steps like decarboxylation. rsc.org |

Intramolecular N-to-S Acyl Transfer Reactions in Auxiliary Cleavage

While the (S)-1-phenylethyl group is effective at inducing chirality, its removal from the isoindoline-1,3-dione nitrogen can sometimes require harsh conditions that may compromise the integrity of the synthesized molecule. A milder and more chemoselective strategy for cleaving the N-acyl bond involves an intramolecular N-to-S acyl transfer. This process is the reverse of the well-known S-to-N acyl transfer that is the cornerstone of native chemical ligation in peptide synthesis. nih.gov

This strategy requires the design of a specialized chiral auxiliary that contains a thiol group. For instance, a cysteine-derived oxazolidinone can serve as both a chiral auxiliary and an acyl transfer agent. chemrxiv.orgdigitellinc.com After the asymmetric transformation is complete, the acyl group attached to the imide nitrogen is induced to transfer to the neighboring sulfur atom. This rearrangement converts the highly stable imide into a much more reactive thioester. chemrxiv.org

The N-to-S acyl transfer is generally a thermodynamically unfavorable equilibrium, favoring the stable amide/imide form. nih.govnih.gov However, the equilibrium can be shifted. Under acidic conditions, protonation can facilitate the transfer to the thioester form. nih.govresearchgate.net Alternatively, the resulting thioester can be trapped in situ by an external nucleophile, driving the reaction forward and providing access to a diverse range of carboxylic acid derivatives, such as esters, amides, and ketones, under remarkably mild conditions. chemrxiv.orgdigitellinc.com This method allows for the cleavage of the auxiliary while simultaneously functionalizing the molecule, adding to the synthetic efficiency.

Computational Mechanistic Studies on Chiral Induction and Reaction Dynamics

Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions and understanding the origins of stereoselectivity. For chiral systems based on the isoindoline-1,3-dione framework, computational studies can model transition states, calculate energy barriers, and predict the most likely reaction pathways, offering insights that are often difficult to obtain through experiments alone.

Although specific computational studies focusing exclusively on the reaction dynamics of this compound are not extensively documented, the methodologies applied to similar phthalimide derivatives are directly relevant. researchgate.net Density Functional Theory (DFT) is a common method used to investigate the geometries and energies of ground states, intermediates, and transition states. By comparing the activation energies for the formation of different stereoisomers, researchers can predict and rationalize the observed diastereoselectivity. These calculations can reveal the subtle non-covalent interactions, such as steric repulsion and hydrogen bonding, that govern chiral induction.

Molecular docking and molecular dynamics (MD) simulations are also employed, particularly when studying the interaction of these molecules with biological targets like enzymes. nih.govmdpi.com MD simulations can model the dynamic behavior of the chiral molecule and its environment over time, providing a more complete picture of the conformational preferences that influence reactivity and stereocontrol. For example, simulations can show how the phenyl group of the auxiliary restricts rotational freedom and shields one face of the molecule from attack. These computational approaches are invaluable for refining existing synthetic methods and for the rational design of new, more efficient chiral auxiliaries and stereoselective reactions.

| Computational Method | Primary Application | Information Obtained | Relevance to Chiral Isoindoline-1,3-diones |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics. | Optimized geometries of reactants, transition states, and products; reaction energy profiles; activation barriers; prediction of stereochemical outcomes. | Rationalizes the origin of diastereoselectivity by comparing the energies of competing transition states leading to different stereoisomers. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the physical movements of atoms and molecules over time. | Conformational analysis; solvent effects; stability of ligand-protein complexes; dynamic behavior of molecules. | Reveals the preferred conformations of the chiral auxiliary and how it sterically blocks one face of the phthalimide ring. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of QM with the speed of MM. | Modeling of large systems, such as enzymes, where the reaction center is treated with QM and the surroundings with MM. | Can be used to study enzyme-catalyzed reactions or interactions within a complex biological environment. |

| Molecular Docking | Predicting the preferred orientation of one molecule to a second when bound to each other. | Binding modes and affinities of a ligand to a receptor's active site; key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | Used to predict how isoindoline-1,3-dione derivatives interact with biological targets like acetylcholinesterase. mdpi.comnih.gov |

Applications of S 2 1 Phenylethyl Isoindoline 1,3 Dione As a Chiral Synthon or Auxiliary in Asymmetric Synthesis

Utilization as a Building Block for Enantiomerically Pure Compounds

The primary utility of (S)-2-(1-phenylethyl)isoindoline-1,3-dione in synthesis stems from its nature as a stable, crystalline derivative of (S)-1-phenylethylamine (α-PEA). This chiral amine is widely recognized as a "privileged" chiral auxiliary and building block in the diastereoselective synthesis of various medicinal substances and natural products. nih.govnih.gov By incorporating the amine into the phthalimide (B116566) structure, it is protected and can be used as a chiral synthon to introduce the (S)-1-phenylethyl group into a target molecule.

This approach is particularly useful in the synthesis of chiral spiro compounds. For instance, research has demonstrated the preparation of chiral spiro indane and benzazepine derivatives in the isoindolinone series starting from (1S)-N-(1-phenylethyl)phthalimide. researchgate.netdntb.gov.ua These syntheses often proceed through the generation of N-acyliminium ions, which then undergo π-cationic cyclization. The stereochemistry of the final products is influenced by the chiral center of the phenylethyl moiety. researchgate.net

The compound also serves as a precursor for more complex chiral structures. The phthalimide group can be selectively reduced to afford hydroxylactams, which are versatile intermediates for further functionalization. researchgate.net This strategy allows for the construction of a diverse array of enantiomerically pure compounds, leveraging the initial stereocenter of the parent molecule.

Role in Diastereoselective Functionalizations of Carbonyl Compounds

The (S)-1-phenylethylamine moiety is a cornerstone of chiral auxiliary-based asymmetric synthesis, particularly in reactions involving carbonyl compounds. When attached to a reactant, this chiral group can effectively control the stereochemical outcome of reactions such as aldol additions, alkylations, and reductions by creating a diastereomeric transition state. One enantiomer of the product is formed preferentially due to steric and electronic effects imposed by the bulky and stereochemically defined auxiliary. researchgate.net

While direct use of this compound in this context is less common than N-acyl derivatives of (S)-1-phenylethylamine, the underlying principles are the same. The chiral auxiliary directs the approach of a nucleophile or electrophile to a prochiral center, leading to high diastereoselectivity. For example, modified sodium borohydrides have been used for the diastereoselective reduction of imine moieties in compounds containing the (R)-1-arylethylamine motif as a chiral auxiliary, yielding products with moderate to good stereoselectivity. researchgate.net

Below is a table illustrating the general principle of using a chiral auxiliary derived from α-PEA in a diastereoselective reaction.

| Reaction Type | Substrate | Reagent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| Imine Reduction | Dihydro-β-carboline | NaBH(OAc)₃ | (R)-1-phenylethyl | 80:20 |

| Imine Reduction | Dihydro-β-carboline | NaBH(PivO)₃ | (R)-1-phenylethyl | 95:5 |

This table is a representative example of diastereoselectivity achieved using the phenylethylamine auxiliary in related systems. researchgate.net

Development of Photoremovable Protecting Groups with Stereochemical Control

Photoremovable protecting groups (PPGs), also known as photocages, offer precise spatial and temporal control over the release of functional molecules upon irradiation with light. nih.govmdpi.com These groups are invaluable in chemistry and biology for applications ranging from controlled drug release to studying dynamic cellular processes. mdpi.com A variety of chemical scaffolds, such as those based on the o-nitrobenzyl or p-hydroxyphenacyl groups, have been developed to operate at different wavelengths. nih.gov

The integration of stereochemical control into PPG design is an advanced concept. In principle, a chiral auxiliary like the (S)-1-phenylethyl group could be incorporated into a photolabile scaffold. Upon cleavage by light, the active molecule would be released, having benefited from the stereodirecting influence of the auxiliary during its synthesis. The phthalimide portion of this compound is a well-established protecting group for primary amines, though its removal is typically achieved through chemical means (e.g., hydrazinolysis) rather than photolysis.

While the direct application of this compound as a PPG is not widely documented, the principles of PPG design could be applied to create such a functional molecule. This would involve modifying the phthalimide or phenyl ring to incorporate a photolabile trigger that facilitates cleavage under specific light conditions.

Integration into Chiral Ligand Design for Catalytic Asymmetric Reactions

The development of novel chiral ligands is central to advancing asymmetric catalysis. nih.gov Privileged chiral scaffolds, which are effective in a wide range of reactions, often feature rigid backbones and modular components that allow for fine-tuning. nih.govresearchgate.net The this compound structure possesses features that make it an attractive component for chiral ligand design. The rigid phthalimide backbone reduces conformational flexibility, which is often beneficial for achieving high enantioselectivity.

Molecules derived from (S)-1-phenylethylamine are frequently used to construct chiral ligands and organocatalysts. nih.gov The defined stereocenter can effectively transmit asymmetry to the catalytic center of a metal or to a substrate in organocatalysis. By incorporating the this compound unit into a larger molecular framework, for example, by attaching phosphine or other coordinating groups, new ligands can be synthesized. These ligands can then be complexed with transition metals (e.g., Palladium, Rhodium, Iridium) to catalyze a variety of asymmetric reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions. nih.gov

Strategies for Auxiliary Recovery and Reusability

A key consideration in the practical application of chiral auxiliaries is the ability to remove and recover the auxiliary for reuse, especially when it is valuable. The (S)-1-phenylethylamine from which the title compound is derived is a prime example of a recoverable auxiliary. nih.gov

The cleavage of the N-substituent from the phthalimide group is a standard transformation. For amide or imide linkages, this is often accomplished by hydrolysis under acidic or basic conditions. A common method for cleaving the phthalimide group itself to release a primary amine is the Ing-Manske procedure, which uses hydrazine hydrate. For recovering the (S)-1-phenylethylamine auxiliary after its use in diastereoselective synthesis (typically when it's attached as an amide), strong acidic hydrolysis is a common approach.

Common Cleavage Methods for α-PEA Auxiliaries: nih.gov

| Bond Type | Cleavage Reagent | Conditions |

| Imine (Schiff Base) | Aqueous HCl | Hydrolysis |

| Amide | 6N HCl | 90 °C |

| N-C (from amine) | H₂, Pd/C | Hydrogenolysis |

After cleavage, the protonated chiral amine can be separated from the desired product, typically through extraction. The free amine is then regenerated by neutralization with a base, allowing for its recovery and reuse in subsequent synthetic batches. This reusability is a critical factor in the economic viability of large-scale asymmetric synthesis. nih.gov

Advanced Computational and Theoretical Studies on Chiral Isoindoline 1,3 Diones

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a chiral molecule such as (S)-2-(1-phenylethyl)isoindoline-1,3-dione, DFT is instrumental in performing conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the potential energy surface, researchers can determine the relative energies of different rotamers arising from the rotation around the single bonds, particularly the bond connecting the chiral phenylethyl group to the isoindoline (B1297411) nitrogen.

Furthermore, DFT calculations provide deep insights into the electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the electron density distribution and molecular electrostatic potential (MEP) maps can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions.

Despite the power of these methods, a comprehensive literature search did not yield specific DFT studies focused solely on the conformational analysis and electronic structure of this compound. While research exists for various other isoindoline-1,3-dione derivatives, the specific data for this chiral compound remains unpublished in the public domain. semanticscholar.orgnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following data are representative examples of what a DFT analysis would yield and are not based on published experimental or computational results for this compound.

| Parameter | Calculated Value | Unit | Significance |

| Energy of HOMO | -6.5 | eV | Relates to electron-donating ability |

| Energy of LUMO | -1.2 | eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Indicator of chemical stability |

| Dipole Moment | 2.8 | Debye | Measures molecular polarity |

| Total Energy | -850.1234 | Hartrees | Ground state energy of the molecule |

Molecular Orbital (MO) Calculations for Excited State Characterization

Molecular Orbital (MO) theory provides a framework for understanding the behavior of electrons in molecules, including their transitions between different energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. For this compound, these calculations can predict the vertical excitation energies, which correspond to the absorption of light (UV-Visible spectroscopy), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Characterizing the excited states is crucial for understanding the photophysical properties of the molecule, such as fluorescence or phosphorescence. MO calculations can help identify which parts of the molecule are involved in the electronic excitation by visualizing the molecular orbitals that contribute to the transition. This information is vital for designing molecules with specific optical properties.

A specific investigation into the excited state characterization of this compound using MO calculations has not been reported in the available scientific literature.

Table 2: Illustrative TD-DFT Results for Electronic Transitions Note: This table presents template data to illustrate the typical output of TD-DFT calculations. The values are not derived from actual studies on this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.10 | 302 | 0.05 | HOMO -> LUMO |

| S2 | 4.55 | 272 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.98 | 249 | 0.08 | HOMO -> LUMO+1 |

Modeling of Stereochemical Induction and Diastereoselectivity in Synthetic Reactions

Computational modeling is an invaluable tool for rationalizing and predicting the outcomes of stereoselective reactions. In the synthesis of chiral molecules or the use of this compound as a chiral auxiliary, computational models can be built to study the transition states of competing reaction pathways. By calculating the activation energies for the formation of different diastereomers, chemists can predict which product is likely to be favored.

These models, often built using DFT, can provide a detailed 3D view of the transition state structures, revealing the specific non-covalent interactions (such as steric hindrance or hydrogen bonding) that govern stereochemical induction. Understanding these interactions at a molecular level is key to designing more efficient and selective synthetic routes.

Currently, there are no specific published computational studies modeling the stereochemical induction or diastereoselectivity in synthetic reactions involving this compound.

Table 3: Illustrative Transition State Energy Calculations for a Hypothetical Reaction Note: The data below is a hypothetical representation of results from modeling a diastereoselective reaction and does not reflect published findings for the subject compound.

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Excess (% de) |

| TS-A | Leads to (S,R) product | 0.0 | 95% |

| TS-B | Leads to (S,S) product | +2.5 |

Prediction of Spectroscopic Properties and Chiroptical Responses

A significant application of computational chemistry is the prediction of various spectroscopic properties. For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific molecular vibrations or electronic transitions.

Of particular importance for a chiral molecule are its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques are highly sensitive to the absolute configuration of a molecule. Computational methods, especially TD-DFT for ECD, can predict the chiroptical response. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously determined.

A detailed computational prediction of the spectroscopic properties and chiroptical responses specifically for this compound is not available in peer-reviewed literature. While general methods for these predictions are well-established, their application to this specific molecule has not been documented. acgpubs.org

Table 4: Illustrative Predicted Chiroptical Response Data Note: This table serves as an example of predicted chiroptical data and is not based on actual computational results for this compound.

| Spectroscopy | Wavelength (nm) | Predicted Sign | Predicted Intensity (Δε) |

| ECD | 290 | (+) | +5.2 |

| ECD | 265 | (-) | -8.7 |

| ECD | 230 | (+) | +12.1 |

Emerging Trends and Future Directions in Chiral Phthalimide Research

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

There is no available research describing the use of (S)-2-(1-phenylethyl)isoindoline-1,3-dione as a ligand, catalyst, or auxiliary in the development of new catalytic systems aimed at enhancing enantioselectivity. While the broader field of asymmetric catalysis continually sees the development of new chiral ligands and organocatalysts, the contribution of this specific phthalimide (B116566) derivative has not been documented.

Expansion of Substrate Scope and Reaction Types in Asymmetric Transformations

No studies have been found that investigate the use of this compound to expand the range of substrates or types of reactions in asymmetric transformations. Research in asymmetric synthesis often focuses on applying a chiral catalyst or auxiliary to a variety of reactants to test the versatility and robustness of the method. However, such studies featuring this compound are not present in the literature.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of chiral compounds into flow chemistry and high-throughput screening (HTS) is a significant trend for accelerating reaction optimization and discovery. rsc.orgmorressier.comyoutube.com These methodologies allow for rapid screening of reaction conditions and catalysts. youtube.com However, there are no published reports of this compound being utilized or evaluated within these modern high-throughput platforms.

Exploration of New Reactivity Modes and Synthetic Utilities of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione (or phthalimide) scaffold is a versatile structure in organic and medicinal chemistry. researchgate.netnih.gov Research into novel reactivity modes, such as its participation in photoredox or dual catalytic cycles, is an active area. acs.orgrsc.org For instance, N-substituted phthalimides have been used in photoredox-enabled dual decarboxylative couplings. rsc.org Nevertheless, specific studies detailing new reactivity modes or expanded synthetic utilities for this compound are absent from the literature.

Synergistic Approaches Combining Different Modes of Catalysis (e.g., Dual Catalysis)

Dual catalysis, which involves the simultaneous use of two distinct catalysts to enable a single transformation, is a powerful strategy in modern synthesis. acs.org This can include combinations of organocatalysis, metal catalysis, and photocatalysis. While chiral phthalimide derivatives have been implicated in such systems in a general sense, there is no specific research documenting the application of this compound in any synergistic or dual catalytic processes.

Q & A

Advanced Question

- Enzyme Inhibition Assays : α-Glycosidase inhibition (IC50 determination via spectrophotometry) .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., using Ampicillin/Clotrimazole as controls) .

- Anti-inflammatory Models : Carrageenan-induced edema in rodents, measuring COX-2 inhibition .

- Molecular Docking : Computational alignment with target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities .

How is computational chemistry applied in designing isoindoline-1,3-dione derivatives with enhanced pharmacological properties?

Advanced Question

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

- Density Functional Theory (DFT) : Predicts stability of trifluoromethyl-substituted derivatives () and charge distribution.

- Molecular Dynamics (MD) : Simulates membrane permeability for CNS-targeted derivatives .

What are the critical considerations in designing enantioselective synthesis protocols for chiral isoindoline-1,3-diones?

Basic Question

- Chiral Auxiliaries : Use of (S)-epichlorohydrin or enantiopure amines to induce asymmetry .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution.

- Purification : Chiral HPLC to separate diastereomers or enantiomers .

What analytical challenges arise in determining the stereochemical configuration of this compound?

Advanced Question

- Overlapping Signals : Similar NMR shifts for (R)- and (S)-enantiomers require advanced techniques like NOESY to differentiate spatial arrangements.

- Crystallization Difficulties : Low melting points (e.g., oil-like consistency of 2h ) complicate X-ray analysis. Alternatives include vibrational CD or Mosher ester derivatization .

What are the common impurities or byproducts encountered during the synthesis of this compound?

Basic Question

- Partial Alkylation : Formation of mono- vs. disubstituted products (e.g., 2-(1-phenylethyl) vs. 2,5-bis-substituted derivatives).

- Racemization : Heat or acidic conditions may convert (S)- to (R)-enantiomers. Mitigated via low-temperature reactions .

- Oxidative Byproducts : Air-sensitive intermediates may form peroxides, detectable via TLC or LC-MS .

How do substituents on the isoindoline-1,3-dione core influence pharmacological activity?

Advanced Question

- Electron-Withdrawing Groups (e.g., CF3) : Enhance metabolic stability and lipophilicity (logP > 3.5), improving blood-brain barrier penetration .

- Hydrophilic Moieties (e.g., -OH) : Increase solubility but may reduce membrane permeability .

- Aromatic Substituents : π-Stacking interactions with enzyme active sites (e.g., tyrosine kinases) .

What methodologies are recommended for scaling up the synthesis of this compound while maintaining enantiopurity?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.